(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride
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Overview
Description
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride is a chiral compound known for its significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring attached to a bis(4-(trifluoromethyl)phenyl)methanol moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Bis(4-(trifluoromethyl)phenyl)methanol Group: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is reacted with a bis(4-(trifluoromethyl)phenyl)methanol derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using chiral catalysts to ensure the desired stereochemistry.
Purification: Employing crystallization and recrystallization techniques to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl groups or the hydroxyl group, depending on the reagents used.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the trifluoromethyl groups or the hydroxyl group.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
®-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol Hydrochloride: The enantiomer of the compound, with different stereochemistry.
Bis(4-(trifluoromethyl)phenyl)methanol Derivatives: Compounds with similar structural motifs but lacking the pyrrolidine ring.
Uniqueness:
Chirality: The (S)-enantiomer’s specific stereochemistry can lead to different biological activities compared to its ®-enantiomer.
Functional Groups: The presence of trifluoromethyl groups imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
This comprehensive overview highlights the significance of (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol hydrochloride in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
[(2S)-pyrrolidin-2-yl]-bis[4-(trifluoromethyl)phenyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO.ClH/c20-18(21,22)14-7-3-12(4-8-14)17(27,16-2-1-11-26-16)13-5-9-15(10-6-13)19(23,24)25;/h3-10,16,26-27H,1-2,11H2;1H/t16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISFHZQJROMOKB-NTISSMGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131180-54-6 |
Source
|
Record name | 2-Pyrrolidinemethanol, α,α-bis[4-(trifluoromethyl)phenyl]-, hydrochloride, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131180-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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